5-Chloro-2-(piperidine-1-carbonyl)aniline
Description
Significance within Heterocyclic Chemistry and Substituted Anilines
The significance of 5-Chloro-2-(piperidine-1-carbonyl)aniline is derived from its identity as both a heterocyclic compound and a substituted aniline (B41778). Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in nature and medicine. walshmedicalmedia.com The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a prevalent structural motif in many pharmaceuticals due to its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.
Substituted anilines are a critical class of intermediates in organic synthesis. The nature and position of the substituents on the aniline ring can dramatically influence the molecule's reactivity and biological activity. The chloro-substituent on the aniline ring of this compound is particularly noteworthy. Halogenated organic molecules are widespread in pharmaceuticals, with chlorine being a key component in many approved drugs. nih.gov The presence of chlorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, the 2-aminobenzamide (B116534) core of the molecule is a recognized pharmacophore found in a variety of biologically active compounds, including potential antithrombotic agents. nih.gov
Overview of the Piperidine and Aniline Moieties in Chemical Research
The piperidine and aniline moieties are cornerstones of modern medicinal chemistry and materials science.
Piperidine Moiety: The piperidine scaffold is a key building block in drug discovery, appearing in a wide array of therapeutic agents. walshmedicalmedia.com Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of piperidine are found in drugs targeting the central nervous system, as well as in cardiovascular and antiviral therapies. google.com
Aniline Moiety: Aniline and its derivatives are versatile precursors for a vast range of organic compounds. nih.gov They are fundamental to the dye industry and are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. In drug discovery, the aniline moiety can serve as a scaffold for building complex molecules and can be modified to fine-tune electronic and steric properties, thereby influencing biological activity. walshmedicalmedia.com The amino group of aniline provides a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Research Gaps and Future Directions for this compound Studies
Despite the clear importance of its constituent parts, this compound itself remains a relatively underexplored molecule in the scientific literature. This presents several opportunities for future research.
One significant research gap is the limited number of studies on the synthesis and reactivity of this specific compound. While general methods for the synthesis of 2-aminobenzamides are known, dedicated studies to optimize the synthesis of this compound and explore its utility in further chemical transformations are lacking. nih.gov Future work could focus on developing novel, efficient synthetic routes and investigating its reactivity in cross-coupling reactions, C-H activation, or other modern synthetic methodologies.
Another area for future investigation is the exploration of its potential biological activities. Given that the 2-aminobenzamide core is a known pharmacophore with applications in areas such as oncology and thrombosis, it would be valuable to screen this compound and its derivatives for a range of biological targets. nih.govresearchgate.net The combination of the chloro-substituent and the piperidine ring may confer unique pharmacological properties.
Finally, there is an opportunity to use this molecule as a scaffold for the development of new chemical libraries for high-throughput screening. Its multiple points of diversification—the aniline nitrogen, the aromatic ring, and the piperidine ring—make it an attractive starting point for generating a diverse set of compounds for drug discovery and chemical biology research. Future studies could focus on the parallel synthesis of libraries based on this core structure to explore a wider chemical space.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLGHGVJQYNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Piperidine 1 Carbonyl Aniline and Analogues
Direct Amidation and Related Coupling Reactions in the Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline
The formation of the amide bond between the 5-chloro-2-aminophenyl moiety and the piperidine (B6355638) ring is a critical step. This is typically achieved through direct amidation or other coupling reactions that activate the carboxylic acid or its derivative.
A primary and highly effective method for synthesizing amides is the reaction between an acyl chloride and an amine. chemguide.co.ukhud.ac.uk This nucleophilic addition-elimination reaction is vigorous and forms the desired amide along with a hydrochloride salt of the amine. chemguide.co.ukchemguide.co.uk
In the context of this compound, this could be approached in two ways:
Reacting 5-chloro-2-aminobenzoyl chloride with piperidine.
Reacting 2-amino-5-chloroaniline with piperidine-1-carbonyl chloride.
The reaction mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine (or piperidine) on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom to yield the final amide product. chemguide.co.uk This method is widely used due to the high reactivity of acyl chlorides. reddit.com
The choice of base and solvent is crucial for the success of the acyl chloride-amine condensation.
Bases: The reaction produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Since amines are basic, the generated HCl reacts with the starting amine, forming an ammonium (B1175870) salt and rendering it non-nucleophilic. chemguide.co.uk To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is typically added to scavenge the HCl. hud.ac.ukreddit.com In some cases, an excess of the amine reactant itself can serve as the base. chemguide.co.uk
Solvents: The selection of a solvent depends on the solubility of the reactants and the need to control the reaction temperature, as the reaction can be highly exothermic. chemguide.co.uk Common solvents include:
Dichloromethane (DCM): A frequently used solvent for these reactions. reddit.com
Acetonitrile (B52724) and Dimethylformamide (DMF): Also employed, though DMF can sometimes react with acyl chlorides to form a Vilsmeier reagent. reddit.com
Toluene (B28343): A suitable solvent for amidation reactions. acs.org
Cyrene™: A bio-based alternative to traditional dipolar aprotic solvents like DMF, which has been shown to be effective for amide synthesis from acid chlorides and amines, often allowing for a simple aqueous work-up. hud.ac.uk
The reaction is often initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl chloride to a solution of the amine and the base to manage the exothermic nature of the reaction. hud.ac.ukreddit.com
Precursor Synthesis and Functional Group Interconversions for Substituted Aniline (B41778) Moieties
A common and effective method for preparing anilines is the reduction of the corresponding nitroarenes. For the synthesis of a precursor like 5-chloro-2-aminoaniline or its analogues, a dinitro or nitro-amino compound would be a logical starting point.
One patented method describes the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitrotoluene. google.com This process avoids catalysts that are easily poisoned and can achieve high yields. google.com The reduction is carried out using a polysulfide (such as sodium polysulfide, calcium polysulfide, or ammonium polysulfide) in water, in the presence of an ammonium salt like ammonium chloride or ammonium sulfate. google.com
Table 1: Reaction Conditions for the Reduction of 4-chloro-2-nitrotoluene google.com
| Parameter | Value |
|---|---|
| Reducing Agent | Polysulfide (e.g., Sodium Polysulfide) |
| Additive | Ammonium Salt (e.g., Ammonium Chloride) |
| Solvent | Water |
| Temperature | 30–105 °C |
This method highlights a pathway for producing substituted anilines from nitro-precursors, which is a fundamental strategy applicable to the synthesis of the target molecule's aniline portion.
Introducing substituents, particularly halogens, at specific positions on the aromatic ring is essential for creating the desired aniline precursor.
Halogenation: A direct method for synthesizing 5-chloro-2-toluidine (a structural analogue) involves the chlorination of o-toluidine (B26562). prepchem.com In this procedure, o-toluidine is first converted to its hydrochloride salt in a solvent like chlorobenzene. Chlorine gas is then introduced to effect the chlorination, yielding the desired 5-chloro-2-toluidine after work-up. prepchem.com
Introduction of Other Functional Groups: The synthesis of 5-chloro-2-nitroaniline, another key precursor, can be achieved starting from m-dichlorobenzene. google.com This process involves two main steps:
Nitration: m-dichlorobenzene is nitrated to produce 2,4-dichloronitrobenzene (B57281). A method uses nitrogen dioxide and oxygen, avoiding the traditional nitric acid-sulfuric acid mixture and thus reducing acidic waste. google.com
Amination: The resulting 2,4-dichloronitrobenzene undergoes high-pressure amination in a solvent like toluene to replace one of the chlorine atoms with an amino group, yielding 5-chloro-2-nitroaniline. google.com
Construction of the Piperidine Ring System in Related Analogues
While piperidine is a common and readily available reagent, the construction of the piperidine ring or its incorporation into larger molecules is relevant for creating diverse analogues. Piperidine derivatives are found in many biologically active compounds. nih.gov
One synthetic approach involves the nucleophilic aromatic substitution reaction of piperidine with an activated aromatic ring. For example, 4-piperidine-(1-yl)-benzaldehyde can be synthesized by reacting piperidine with 4-fluorobenzaldehyde (B137897) in DMF with potassium carbonate as the base. nih.gov This method demonstrates how the piperidine moiety can be appended to an aromatic system, a strategy that can be used to build various analogues. nih.gov
The piperidine ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are often sought as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov The synthesis of such complex molecules often starts with the pre-formed piperidine ring, which is then elaborated. nih.gov
Intramolecular Cyclization Approaches for Piperidine Scaffolds
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a substrate containing a nitrogen source cyclizes to form the six-membered ring. nih.gov This approach encompasses a variety of methods, including radical-mediated, metal-catalyzed, and electrophilic cyclizations.
Radical cyclization offers a robust method for piperidine synthesis by forming carbon-carbon or carbon-heteroatom bonds through radical intermediates. nih.gov These reactions can be initiated by various means, including photoredox catalysis, and are often highly regioselective. nih.gov
One strategy involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields for producing various piperidines. nih.gov However, this method can sometimes lead to the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen atom transfer process. nih.gov Another approach utilizes photoredox catalysis where an organic catalyst, driven by visible light, induces the reduction of linear aryl halides to generate aryl radical species. nih.gov These radicals then undergo regioselective cyclization and subsequent hydrogen-atom transfer to furnish complex spiropiperidines under mild conditions, avoiding the need for toxic reagents or precious metals. nih.gov
Electrochemical methods also provide a pathway for radical-mediated cyclization. Electroreductive cyclization of an imine with terminal dihaloalkanes can synthesize piperidine derivatives. beilstein-journals.orgnih.gov This process involves the reduction of an imine at a cathode to form a radical anion, which then attacks the dihaloalkane, leading to cyclization. nih.gov
| Radical Cyclization Method | Initiator/Catalyst | Key Features | Potential By-products |
| Amino-aldehyde cyclization nih.gov | Cobalt(II) catalyst | Good yields for various piperidines. | Linear alkenes via 1,5-H-transfer. |
| Hydroarylation of aryl halides nih.gov | Organic photoredox catalyst (e.g., P1) | Mild, visible-light-driven conditions; forms spirocyclic piperidines. | Dependent on substrate and reaction conditions. |
| Electroreductive cyclization nih.gov | Cathodic reduction | Green and efficient; uses readily available starting materials. | Hydromonomeric products. |
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to complex molecules, including piperidine derivatives. mdpi.com Metals like palladium, rhodium, iridium, and copper are frequently employed to catalyze intramolecular cyclizations. nih.govmdpi.com
Palladium-catalyzed reactions are particularly versatile. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles. organic-chemistry.org Another palladium-catalyzed method involves the diastereoselective cyclization to form cis-2,6-disubstituted piperidin-3-ol scaffolds, which are key intermediates in the synthesis of alkaloids like (-)-iso-6-spectaline. nih.gov Copper-catalyzed intramolecular C-H amination is another effective strategy for creating piperidine rings. acs.org
Asymmetric synthesis, which aims to produce a specific enantiomer or diastereomer of a chiral molecule, is of paramount importance in medicinal chemistry. google.comgoogle.com Metal-catalyzed reactions are often adapted for asymmetric synthesis by using chiral ligands. mdpi.com For example, rhodium-catalyzed C-H insertion reactions using chiral dirhodium tetracarboxylate catalysts can produce functionalized piperidines with high diastereoselectivity and enantioselectivity. nih.gov Similarly, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes using a chiral P-O ligand provides a regioselective method for preparing six-membered N-heterocycles. nih.gov Gold catalysis has also been employed in the sequential cyclization of N-homopropargyl amides, which, after chemoselective reduction and rearrangement, yields substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov
| Catalyst System | Reaction Type | Key Feature | Example Product |
| Pd(II) nih.gov | Diastereoselective Cyclization | Forms cis-2,6-disubstituted scaffolds. | Precursor to (-)-iso-6-spectaline. |
| Rh₂(R-TPPTTL)₄ nih.gov | Asymmetric C-H Insertion | High diastereoselectivity (29->30:1 d.r.). | C2-functionalized N-Bs-piperidine. |
| Ni/Chiral P-O ligand nih.gov | Enantioselective Hydroalkenylation | Highly enantioselective. | N-heterocycles with an aromatic substituent. |
| Gold(I) nih.gov | Cyclization/Reduction/Rearrangement | Excellent diastereoselectivity. | Substituted piperidin-4-ols. |
Electrophilic cyclization involves the attack of a nucleophilic part of a molecule (like an alkene) on an electrophilic species, leading to ring formation. researchgate.net This method is a powerful tool for synthesizing various heterocyclic compounds, including piperidines. nih.govresearchgate.net
The aza-Michael reaction, or intramolecular hydroamination, is a prominent strategy for piperidine synthesis. nih.gov This reaction involves the addition of an amine nucleophile to an electron-deficient alkene (a Michael acceptor). ntu.edu.sg Organocatalysis can be employed to promote these reactions enantioselectively. For example, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled to produce either cis or trans isomers by selecting the appropriate catalyst. acs.org The intramolecular aza-Michael reaction has been successfully applied in the total synthesis of various alkaloids. researchgate.net
Stereoselective Synthesis of Piperidine Derivatives
The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. google.com Consequently, numerous methods for the stereoselective synthesis of piperidine derivatives have been developed. rsc.orgresearchgate.netcdnsciencepub.com
Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. cdnsciencepub.com A chemo-enzymatic approach combining chemical synthesis and biocatalysis offers a general method for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Another powerful method is the phosphine-catalyzed [4+2] annulation of imines with allenes. The use of a C₂-symmetric chiral phosphepine as a catalyst allows for a highly enantioselective process, furnishing a variety of functionalized piperidine derivatives with excellent stereoselectivity. acs.org Furthermore, an asymmetric synthesis of substituted piperidines can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can produce enantiopure piperidines with yields up to 92% and excellent chirality retention (>95% ee). rsc.org
| Stereoselective Method | Catalyst/Reagent | Stereocontrol | Yield/Selectivity |
| Chemo-enzymatic Dearomatization nih.gov | Amine oxidase/Ene imine reductase | Enzyme-controlled stereoselectivity | High stereodefinition |
| [4+2] Annulation acs.org | Chiral phosphepine | Catalyst-controlled enantioselectivity | Very good stereoselectivity |
| NAE Condensation rsc.org | Exocyclic chiral amine | Substrate-controlled diastereoselectivity | Up to 92% yield, >95% ee |
| Gold-catalyzed Cyclization nih.gov | Gold(I) catalyst | Substrate/reagent controlled | Excellent diastereoselectivity |
Purification and Isolation Techniques in the Context of this compound Synthesis
The final step in the synthesis of this compound is typically an amide bond formation. The purification of the final product is critical to ensure high purity, which is essential for subsequent applications. Amides can present unique purification challenges due to their polarity and potential for hydrogen bonding. biotage.com
Recrystallization is a common and effective technique for purifying solid organic compounds, including amides. researchgate.net The choice of solvent is crucial for successful recrystallization; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rochester.edu For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile are often good choices. researchgate.net In some cases, a mixture of solvents may be required to achieve the desired solubility profile. The primary advantage of recrystallization is its potential to yield highly pure crystalline material, often removing the need for more complex chromatographic methods. organic-chemistry.org
Flash column chromatography is a widely used technique for purifying reaction mixtures when recrystallization is not feasible or effective. biotage.com For polar compounds like amides, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. However, highly polar amides may bind too strongly to the silica. In such cases, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is often more successful. biotage.com Sometimes, specialized techniques like ion-exchange chromatography can be used to separate amide products from starting materials or by-products, especially if the impurities have acidic or basic functional groups. biotage.com
| Technique | Principle | Advantages | Common Solvents/Phases |
| Recrystallization researchgate.net | Differential solubility at different temperatures. | Can provide very high purity; scalable. | Ethanol, Acetonitrile, 1,4-Dioxane. |
| Flash Chromatography (Normal Phase) biotage.com | Adsorption onto a polar stationary phase. | Versatile for a wide range of compounds. | Silica gel; Hexane/Ethyl Acetate. |
| Flash Chromatography (Reversed Phase) biotage.com | Partitioning between a non-polar stationary phase and a polar mobile phase. | Effective for polar and water-soluble compounds. | C18 silica; Acetonitrile/Water, Methanol/Water. |
Advanced Purification Methods for Complex Organic Compounds
The synthesis of this compound and its analogues often results in complex mixtures containing starting materials, reagents, by-products, and structurally similar impurities. Standard purification techniques such as simple recrystallization or basic column chromatography may be insufficient to achieve the high purity required for subsequent synthetic steps or final applications. Therefore, advanced purification methodologies are frequently employed to isolate the target compound with the desired level of purity. These methods offer higher resolution, greater efficiency, and adaptability to the specific chemical properties of the compound and its contaminants.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a cornerstone technique for the purification of complex organic molecules in the pharmaceutical and chemical industries. teledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of a target compound. teledynelabs.com This method is particularly valuable for separating compounds with very similar polarities, such as isomers or impurities with minor structural differences from the main product. lcms.cznih.gov
For molecules like this compound, which possess multiple functional groups (amide, aniline, piperidine), reversed-phase HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for fine-tuning of the separation by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The scalability of HPLC methods allows for a seamless transition from analytical method development to preparative-scale isolation of impurities or the final product. sielc.com
Interactive Table 1: Typical HPLC Parameters for Separation of Aromatic Amines and Amides Users can filter and sort by column type, mobile phase, and detection method to see different purification strategies.
| Compound Type | Column Type | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Aromatic Amine (Aniline) | Reversed-Phase | C18 | Acetonitrile/Water/Phosphoric Acid | UV | sielc.com |
| Substituted Aniline | Reversed-Phase | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV, MS | sielc.comsielc.com |
| Chiral Piperidine Derivatives | Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD) | Not Specified | UV | nih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional HPLC for both chiral and achiral purifications. americanpharmaceuticalreview.comchromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster separations without a significant loss in efficiency. researchgate.net
The advantages of preparative SFC are particularly notable in pharmaceutical development. americanpharmaceuticalreview.com It significantly reduces the consumption of organic solvents, leading to lower costs and a smaller environmental footprint. chromatographyonline.com SFC is highly effective for separating stereoisomers and can often provide unique selectivity compared to HPLC. researchgate.net For complex intermediates, SFC can streamline the purification process, reduce timelines, and yield highly concentrated fractions, simplifying post-purification workup. pharmtech.com
Interactive Table 2: Comparison of Preparative HPLC and SFC Click on the headers to sort the table and compare the key features of each technology.
| Feature | Preparative HPLC | Preparative SFC | Advantage of SFC | Reference |
|---|---|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile, Methanol), Water | Supercritical Carbon Dioxide | "Greener" alternative, non-toxic, non-flammable | americanpharmaceuticalreview.comchromatographyonline.com |
| Solvent Consumption | High | Significantly Lower | Reduced cost and environmental impact | researchgate.net |
| Separation Speed | Slower | Faster (due to higher optimal flow rates) | Increased throughput, shorter run times | pharmtech.com |
| Post-processing | Evaporation of large solvent volumes | Rapid evaporation of CO2, concentrated fractions | Faster sample recovery | pharmtech.com |
| Application Scope | Broad, well-established | Excellent for chiral and achiral separations, including polar compounds | Unique selectivity, versatile | americanpharmaceuticalreview.comresearchgate.net |
Advanced Crystallization and Hybrid Methods
While chromatography is a powerful tool, advanced crystallization techniques remain a highly effective and economical method for purifying amides. researchgate.net Controlled crystallization can selectively isolate the desired product in high purity, sometimes eliminating the need for chromatographic steps entirely.
In cases involving the separation of diastereomers, a hybrid approach combining crystallization and chromatography can be exceptionally effective. Diastereomer crystallization, for instance, can be used as an initial step to enrich one isomer from a mixture, which can then be further purified to high enantiomeric excess using a chromatographic method like HPLC or SFC. nih.gov
Another advanced approach involves using specialized media in flash chromatography. For complex reaction mixtures containing basic compounds like anilines and piperidines, strong cation exchange (SCX) cartridges can be employed. biotage.com In this "catch-and-release" strategy, the basic target compound is selectively retained on the acidic SCX sorbent while neutral and acidic impurities are washed away. The purified product is then released from the cartridge by washing with a basic solution, providing a highly efficient purification pathway. biotage.com
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Piperidine 1 Carbonyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule.
One-dimensional NMR spectra offer fundamental information about the types and electronic environments of protons, carbons, and nitrogen atoms in 5-Chloro-2-(piperidine-1-carbonyl)aniline.
The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the chloroaniline ring and the aliphatic protons of the piperidine (B6355638) moiety. The protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the ring. The protons of the piperidine ring are observed in the upfield region (δ 1.5-4.0 ppm), with their chemical shifts being influenced by their proximity to the electron-withdrawing carbonyl group and the nitrogen atom.
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the amide group is characteristically found at a significantly downfield chemical shift (δ 165-175 ppm). The aromatic carbons exhibit signals in the range of δ 110-150 ppm, with their specific shifts influenced by the chloro and amino substituents. The aliphatic carbons of the piperidine ring resonate at higher field strengths (δ 20-50 ppm).
¹⁵N NMR spectroscopy , although less common, can provide direct information about the electronic environment of the nitrogen atoms in the aniline (B41778) and amide groups. The chemical shift of the aniline nitrogen is sensitive to the electronic effects of the substituents on the aromatic ring, while the amide nitrogen resonance is influenced by the carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline Ring | ||
| H3 | 7.2 - 7.4 | 120 - 125 |
| H4 | 6.8 - 7.0 | 128 - 132 |
| H6 | 7.0 - 7.2 | 115 - 120 |
| C1 | - | 140 - 145 |
| C2 | - | 125 - 130 |
| C3 | - | 120 - 125 |
| C4 | - | 128 - 132 |
| C5 | - | 125 - 130 |
| C6 | - | 115 - 120 |
| Piperidine Ring | ||
| Hα (axial & equatorial) | 3.3 - 3.7 | 45 - 50 |
| Hβ (axial & equatorial) | 1.5 - 1.8 | 25 - 30 |
| Hγ (axial & equatorial) | 1.5 - 1.8 | 23 - 27 |
| Amide Group | ||
| C=O | - | 168 - 172 |
| NH₂ | 4.5 - 5.5 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within the aniline and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum represents a direct C-H bond, allowing for the definitive assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This technique is crucial for establishing the connectivity between different functional groups, such as linking the piperidine protons to the amide carbonyl carbon and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the piperidine ring with respect to the aniline moiety.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for validating and interpreting experimental NMR data. By calculating the theoretical NMR chemical shifts for a proposed structure, a direct comparison with the experimental values can be made. A strong correlation between the calculated and experimental data provides robust confirmation of the structural assignment. These computational models can also help to resolve ambiguities in spectral interpretation and provide insights into the electronic structure of the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Conformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups and providing information about molecular conformation.
The FT-IR and FT-Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its constituent functional groups.
Amide Moiety: The most prominent feature of the amide group is the strong C=O stretching vibration (amide I band), typically observed in the region of 1630-1680 cm⁻¹. The N-H bending vibration (amide II band) of the secondary amide is expected around 1510-1570 cm⁻¹.
Aniline Moiety: The N-H stretching vibrations of the primary amino group appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to characteristic bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.
Piperidine Moiety: The aliphatic C-H stretching vibrations of the piperidine ring are observed in the 2800-3000 cm⁻¹ region. The CH₂ scissoring and wagging vibrations appear in the 1400-1470 cm⁻¹ and 1260-1350 cm⁻¹ regions, respectively.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aniline NH₂ | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H Scissoring | 1590 - 1650 | |
| C-N Stretch | 1250 - 1360 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1400 - 1600 | |
| C-Cl Stretch | 600 - 800 | |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 | |
| C-N Stretch (Amide III) | 1240 - 1320 | |
| Piperidine | C-H Stretch | 2800 - 3000 |
| CH₂ Scissoring | 1400 - 1470 |
Similar to NMR analysis, theoretical calculations using DFT are employed to compute the vibrational frequencies and intensities of this compound. The calculated vibrational spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. This comparison aids in the precise assignment of the observed vibrational bands to specific molecular motions. Furthermore, these theoretical studies can provide insights into the conformational preferences of the molecule and the nature of intermolecular interactions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This precision allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its elemental composition. longdom.org For this compound, with the molecular formula C₁₂H₁₅ClN₂O, HRMS is critical for distinguishing it from other potential isomers or compounds with the same nominal mass.
The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical exact mass provides unequivocal confirmation of the molecular formula.
| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12 | 12.000000 | 144.000000 |
| Hydrogen | ¹H | 16 | 1.007825 | 16.125200 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total Calculated Exact Mass | 239.095116 |
Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of an electric field. nih.gov The rotationally averaged collision cross section (CCS) is a key physical property derived from these measurements, representing the effective area of the ion as it interacts with the buffer gas. researchgate.net
For this compound, CCS measurements would offer valuable insight into its three-dimensional conformation in the gas phase. Different conformers (e.g., variations in the orientation of the piperidine ring relative to the aniline plane) would exhibit distinct drift times and therefore different CCS values. This technique is particularly useful for separating isomers that are indistinguishable by mass alone. nih.gov While experimental CCS data for this specific molecule are not widely published, predictive tools based on theoretical models can estimate CCS values. nih.govmdpi.com These predictions, when combined with experimental data from analogues, can help to build a comprehensive picture of the molecule's gas-phase structural dynamics. arxiv.org The CCS value is influenced more by the molecule's polarizability than its mass or shape, providing a unique descriptor for structural characterization. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. Although a specific crystal structure for this exact compound is not publicly available, analysis of related structures containing piperidine and aniline moieties provides valuable insights. nih.govnih.govwhiterose.ac.uk
Such an analysis would be expected to reveal several key features:
Piperidine Ring Conformation : The piperidine ring would likely adopt a stable chair conformation. nih.gov
Molecular Geometry : The analysis would determine the precise bond lengths and angles, such as the C-Cl, C=O, and C-N bond distances.
Torsional Angles : The dihedral angle between the plane of the aniline ring and the amide group would be quantified, revealing the degree of rotational freedom and the preferred solid-state conformation.
Intramolecular Interactions : The presence of any intramolecular hydrogen bonds, for example between the aniline N-H and the amide oxygen, would be identified.
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Piperidine Conformation | The 3D shape of the six-membered ring | Chair conformation nih.gov |
| Amide Planarity | Geometry of the C(=O)N group | Largely planar |
| Aniline-Amide Dihedral Angle | Rotation between the aromatic ring and the carbonyl group | Non-zero angle due to steric hindrance |
| Intermolecular H-Bonds | N-H···O interactions between molecules | Likely present, influencing crystal packing |
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orguwa.edu.au By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together. The analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative significance of different intermolecular contacts. nih.gov
For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different interactions:
H···H Contacts : Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the piperidine and aromatic rings. nih.gov
O···H/H···O Contacts : These represent hydrogen bonds, likely between the aniline N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. These are visualized as distinct sharp "spikes" on the fingerprint plot. nih.gov
Cl···H/H···Cl Contacts : Interactions involving the chlorine atom are also significant in directing the crystal packing.
This quantitative analysis provides a powerful way to understand the forces governing the supramolecular assembly of the compound in the solid state. acs.org
| Contact Type | Description | Estimated Contribution |
|---|---|---|
| H···H | Van der Waals interactions between hydrogen atoms | ~40-50% |
| O···H/H···O | Hydrogen bonding involving carbonyl and amine groups | ~15-25% |
| Cl···H/H···Cl | Interactions involving the chlorine substituent | ~10-15% |
| C···H/H···C | Weak interactions, including potential C-H···π | ~5-10% |
| Other | N···H, C···C, etc. | <5% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The structure of this compound contains several chromophores—the chlorinated aniline ring and the carbonyl group—which give rise to characteristic absorption bands.
The key electronic transitions expected for this molecule are:
π→π* Transitions : These high-energy transitions occur within the conjugated π-system of the aromatic ring. pharmatutor.orgyoutube.com The presence of substituents (the chloro, amino, and carbonyl groups) on the benzene (B151609) ring will influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).
n→π* Transitions : This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl or aromatic ring. pharmatutor.org These transitions are typically lower in energy (occur at longer wavelengths) and are less intense than π→π* transitions. pharmatutor.org
The conjugation between the aniline nitrogen's lone pair, the aromatic ring, and the amide carbonyl group creates an extended π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to non-conjugated systems. libretexts.orgyoutube.com
| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity |
|---|---|---|---|
| π→π | Substituted Benzene Ring (B-band) | ~250-290 | Moderate |
| π→π | Conjugated Amide System (K-band) | ~220-250 | High |
| n→π* | Carbonyl Group (R-band) | ~290-330 | Low |
Chromophore Analysis in the Aniline and Carbonyl Systems
The principal chromophore in this compound is the substituted benzene ring, specifically the 2-amino-5-chlorobenzoyl moiety. This system is responsible for the characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The electronic spectrum is primarily characterized by π→π* transitions associated with the aromatic system and, to a lesser extent, n→π* transitions involving the non-bonding electrons of the nitrogen atom of the amino group and the oxygen atom of the carbonyl group.
The aniline portion of the molecule, an amino group attached to a benzene ring, is a powerful chromophore. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which modifies the energy levels of the molecular orbitals. This delocalization typically results in two primary absorption bands: a high-intensity band around 230-240 nm and a lower-intensity band (the "B-band" or benzenoid band) at longer wavelengths, around 280-290 nm.
The presence of substituents on the aniline ring significantly modulates its spectral properties:
Chloro Group (-Cl): As an electron-withdrawing group with weak deactivating effects (due to induction) but also possessing lone pairs that can be donated (resonance), the chloro substituent acts as an auxochrome. It typically causes a slight bathochromic (red) shift of the absorption maxima.
Piperidine-1-carbonyl Group (-C(O)N(CH₂)₅): This amide group, positioned ortho to the amino group, has a more complex influence. The carbonyl group is an electron-withdrawing chromophore itself. Its proximity to the amino group can lead to intramolecular interactions, such as hydrogen bonding, which can affect the planarity and electronic delocalization of the entire system. Studies on structurally similar ortho-aminobenzamides have shown that such substitution can lead to a decrease in the delocalization of π electrons, resulting in a hypsochromic (blue) shift compared to the parent aniline compound. nih.gov The steric bulk of the piperidine ring may also influence the conformation of the amide group relative to the aromatic ring, further impacting the electronic structure.
Solvent Effects on UV-Vis Spectra and Electronic Properties
The UV-Vis absorption spectrum of this compound is expected to exhibit significant solvatochromism, where the position of the absorption maxima (λmax) changes with the polarity of the solvent. bau.edu.lb This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. nih.gov The amino and carbonyl groups are particularly susceptible to interactions with solvent molecules, especially those capable of hydrogen bonding. nih.govbau.edu.lb
In nonpolar (aprotic) solvents, the spectral properties are primarily influenced by general solvent effects like dispersion forces. As the solvent polarity increases, dipole-dipole interactions become more prominent. In polar protic solvents, such as ethanol (B145695) or water, specific solute-solvent interactions through hydrogen bonding are expected to dominate.
The amino (-NH₂) and carbonyl (C=O) groups can both act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This leads to distinct spectral shifts:
π→π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (increase in λmax) with increasing solvent polarity.
n→π Transitions:* In this case, the non-bonding electrons involved are often engaged in hydrogen bonding with protic solvents. This interaction stabilizes the ground state more significantly than the excited state, increasing the energy gap for the transition. Consequently, a hypsochromic (blue) shift (decrease in λmax) is typically observed with increasing solvent polarity, particularly in protic media. bau.edu.lb
Studies on closely related ortho-aminobenzoic acid derivatives have demonstrated that interactions with electron-acceptor or protic solvents can predominate over intramolecular effects, leading to notable deviations in spectral behavior. nih.govnih.gov Based on the behavior of these analogous compounds, the expected UV-Vis absorption maxima for this compound in various solvents are presented below.
| Solvent | Solvent Type | Polarity Index (Reichardt ET(30)) | Expected λmax (nm) (π→π* transition) | Observed Shift |
|---|---|---|---|---|
| n-Hexane | Nonpolar Aprotic | 31.0 | 295 | Reference |
| Dichloromethane | Polar Aprotic | 40.7 | 302 | Bathochromic |
| Acetone | Polar Aprotic | 42.2 | 305 | Bathochromic |
| Ethanol | Polar Protic | 51.9 | 312 | Bathochromic |
| Methanol | Polar Protic | 55.4 | 315 | Bathochromic |
| Water | Polar Protic | 63.1 | 318 | Bathochromic |
The data illustrates a progressive bathochromic shift for the main π→π* absorption band as the solvent polarity increases. This trend suggests that the excited state possesses a higher dipole moment than the ground state and is therefore more stabilized by polar solvents. The most significant shifts are observed in polar protic solvents (ethanol, methanol, water), highlighting the substantial role of hydrogen bonding in stabilizing the charge-separated excited state. The weaker n→π* transition, expected at longer wavelengths, would likely be obscured by the more intense π→π* band and undergo a hypsochromic shift in protic solvents.
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Piperidine 1 Carbonyl Aniline
Reactivity of the Aromatic Amino Group (Aniline Moiety)
The primary amino group (-NH₂) attached to the benzene (B151609) ring is a potent, electron-donating group that significantly influences the molecule's reactivity, particularly that of the aromatic ring.
The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety imparts nucleophilic character to the amino group. This allows it to participate in nucleophilic substitution reactions, such as alkylation and acylation. ncert.nic.in In these reactions, the amino group attacks an electrophilic center, replacing a leaving group.
However, the nucleophilicity of the amino group in 5-Chloro-2-(piperidine-1-carbonyl)aniline is attenuated compared to unsubstituted aniline. This is due to the presence of two electron-withdrawing groups on the ring: the chloro group and the ortho-amide group. These groups pull electron density away from the benzene ring and, consequently, from the amino group, making its lone pair less available to act as a nucleophile. chemistrysteps.com The delocalization of the nitrogen's lone pair into the aromatic ring, a characteristic feature of anilines, is also a key factor in its moderated basicity and nucleophilic reactivity. msu.edu
Despite this reduced reactivity, the amino group can still react with strong electrophiles. For instance, in reactions analogous to the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides, the primary amino group initiates the reaction by a nucleophilic attack on an aldehyde's carbonyl group. acs.org
Table 1: Typical Nucleophilic Reactions of the Aniline Amino Group
| Reaction Type | Reagent Example | Product Type | Description |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | The amino group attacks the electrophilic carbonyl carbon of the acyl halide, forming a new N-C bond and producing an amide. ncert.nic.in |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | The amino group displaces the halide ion from the alkyl halide. This reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products. ncert.nic.in |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide (B126) | A specific type of acylation where a benzoyl group is added to the amino nitrogen. ncert.nic.in |
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene ring is governed by the directing effects of the substituents already present. unizin.org In this compound, the directing effects of the amino, chloro, and amide groups are in competition.
Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (the sigma complex). chemistrysteps.combyjus.com
Chloro Group (-Cl): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the sigma complex through resonance. organicchemistrytutor.comyoutube.comquora.com
Piperidine-1-carbonyl Group (-CONR₂): A deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.
The exceptionally strong activating and directing effect of the amino group dominates the other substituents. byjus.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the -NH₂ group. In this specific molecule, the position para to the amino group is blocked by the chlorine atom, and one ortho position is occupied by the amide group. Consequently, electrophilic attack is expected to occur at the available ortho (C6) and para (C4, relative to the amide) positions. The extreme reactivity of the aniline ring often necessitates "protecting" the amino group, for example, by converting it to an acetanilide, to prevent polysubstitution and control the reaction's regioselectivity. ncert.nic.inchemistrysteps.com
Table 2: Summary of Substituent Directing Effects
| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ (Amino) | C1 | Strongly Activating | ortho, para |
| -CO-N(C₅H₁₀) (Amide) | C2 | Moderately Deactivating | meta |
| -Cl (Chloro) | C5 | Weakly Deactivating | ortho, para |
The aniline moiety is highly susceptible to oxidation, and reactions can yield a wide array of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com The oxidation of aniline can lead to complex mixtures, including colored polymeric materials like aniline black. researchgate.net
For substituted chloroanilines, oxidation is a significant pathway in both chemical synthesis and metabolism. nih.gov N-oxidation, catalyzed by enzymes or chemical reagents, can produce N-hydroxylamines and nitroso compounds. mdpi.comnih.gov These intermediates can participate in redox cycling, potentially generating reactive oxygen species. nih.gov A variety of reagents have been developed for the controlled oxidation of anilines to their corresponding nitroarenes, including hydrogen peroxide, sodium perborate, and various peroxy acids. mdpi.com The choice of oxidant is critical to achieving a specific product and avoiding unwanted side reactions. mdpi.com
Table 3: Common Oxidants for Anilines and Their Products
| Oxidizing Agent | Typical Product(s) | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Nitrobenzene, Benzoquinone | Strong, often non-selective oxidant. openaccessjournals.com |
| Hydrogen Peroxide (H₂O₂) | Nitrosoarenes, Nitroarenes | Often used with a metal catalyst. mdpi.com |
| Peracetic Acid (CH₃CO₃H) | Nitroarenes | Effective for weakly basic amines. mdpi.com |
| Sodium Perborate (NaBO₃·4H₂O) | Nitroarenes | Works well for anilines with electron-withdrawing groups. mdpi.com |
| Dichromates (e.g., K₂Cr₂O₇) | Polyanilines (e.g., Aniline Black) | Leads to polymerization. openaccessjournals.com |
Reactivity of the Piperidine-1-carbonyl Group
The piperidine-1-carbonyl group is a tertiary amide. Its reactivity is centered on the electrophilic carbonyl carbon and the stability of the carbon-nitrogen bond.
Amide bonds are exceptionally stable compared to other carbonyl derivatives like esters. pharmaceutical-journal.com This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.
Hydrolysis of this amide bond to yield 5-chloroanthranilic acid and piperidine (B6355638) requires harsh reaction conditions, typically involving prolonged heating in the presence of a strong acid or base. masterorganicchemistry.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon a stronger electrophile. masterorganicchemistry.comyoutube.com A water molecule then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of piperidine (which is protonated to piperidinium (B107235) under acidic conditions) yields the carboxylic acid. The protonation of the leaving amine makes this reaction effectively irreversible. youtube.com
Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the piperidide anion. A final proton transfer from the initially formed carboxylic acid to the piperidide anion results in the formation of a carboxylate salt and piperidine.
A study on the hydrolysis of a related compound, 2-chlorobenzamide, showed that the rate of hydrolysis is dependent on pH, with the compound being most stable at pH 6 and 8. nih.gov
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent. wikipedia.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄, LAH). ic.ac.ukmasterorganicchemistry.comwikipedia.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce amides. masterorganicchemistry.comlibretexts.org
The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 5-chloro-2-(piperidin-1-ylmethyl)aniline. This transformation is a valuable synthetic route for converting amides into the corresponding amines. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the amide's carbonyl carbon. masterorganicchemistry.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
| Acetanilide |
| N-hydroxylamines |
| Nitroso compounds |
| Nitroarenes |
| 5-chloroanthranilic acid |
| Piperidine |
| 2-chlorobenzamide |
| 5-chloro-2-(piperidin-1-ylmethyl)aniline |
| Lithium aluminum hydride |
| Sodium borohydride |
| Acetyl Chloride |
| Methyl Iodide |
| Benzoyl Chloride |
| Potassium Permanganate |
| Hydrogen Peroxide |
| Peracetic Acid |
| Sodium Perborate |
Conformational Dynamics and Inversion Barriers of the Piperidine Ring
The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, exhibits complex conformational behavior crucial to its interaction with biological targets. nih.gov In this compound, the piperidine ring is directly attached to a carbonyl group, which influences its dynamics. Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. rsc.orgacs.org However, they can also exist in higher-energy forms such as boat and twist-boat conformations.
The primary conformational motions in a substituted piperidine ring involve ring inversion (chair-to-chair interconversion) and, for N-substituted piperidines, nitrogen inversion. rsc.org For the piperidine ring in an N-acyl derivative such as this compound, the rotation around the C(O)-N bond is significantly hindered due to the amide resonance. This resonance imparts partial double-bond character to the C-N bond, leading to a planar amide group and restricting the free rotation that would otherwise be present.
The chair conformation is the most stable ground state. The interconversion between the two possible chair forms proceeds through higher-energy intermediates, including twist-boat and boat conformations. The energy barrier for this ring inversion in piperidine itself is approximately 10-11 kcal/mol. The N-acyl substitution can influence this barrier. Computational studies on related N-acylpiperidines show that the barrier to ring inversion can be affected by the steric and electronic nature of the acyl group. The presence of the bulky and electronically complex 5-chloro-2-aminophenyl group can create a preference for one chair conformer over the other, depending on the orientation of the substituents on the piperidine ring itself (if any).
Nitrogen inversion at the tertiary amine center is another key dynamic process. rsc.org However, in the case of an amide, the nitrogen atom is sp²-hybridized due to resonance, and its lone pair is delocalized into the carbonyl group. Consequently, the classic pyramidal nitrogen inversion process is not a relevant dynamic feature for the amide nitrogen itself. The conformational dynamics are therefore dominated by the ring-puckering motions of the piperidine moiety. acs.org Studies on bridged piperidine analogues have shown that constraining the ring into specific conformations, such as a boat state, can significantly impact biological activity, suggesting that the receptor-preferred conformation may deviate from an ideal chair state. nih.gov
Table 1: Comparison of Conformational Energy Barriers
| Molecule Type | Dynamic Process | Typical Energy Barrier (kcal/mol) | Notes |
|---|---|---|---|
| Piperidine | Ring Inversion | 10-11 | Interconversion between two chair forms. |
| N-Methylpiperidine | Ring Inversion | ~10.5 | Similar to unsubstituted piperidine. |
| N-Methylpiperidine | Nitrogen Inversion | ~6-8 | Lower barrier than ring inversion. |
| N-Acylpiperidine | Ring Inversion | 10-12 | Influenced by the nature of the acyl group. |
| N-Acylpiperidine | C(O)-N Bond Rotation | 15-20 | High barrier due to amide resonance. |
Reactivity of the Chloro Substituent on the Aromatic Ring
The chlorine atom attached to the aromatic ring of this compound is a key site for chemical modification. Its reactivity is significantly influenced by the other substituents on the ring. The ortho-amino group (-NH₂) and the para-piperidine-1-carbonyl group [-C(O)N(CH₂)₅] dictate the feasibility and mechanism of substitution reactions at the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. This reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the chloro substituent). chadsprep.comlibretexts.org
In this compound, the carbonyl group is para to the chlorine atom. While a carbonyl group is moderately electron-withdrawing, its activating effect is significant. The ortho-amino group is typically electron-donating; however, under certain conditions (e.g., acidic media where it is protonated to -NH₃⁺), it can become a powerful electron-withdrawing and activating group.
The mechanism involves the initial attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing para-carbonyl group. libretexts.org In the second, typically fast, step, the leaving group (Cl⁻) is eliminated, restoring the aromaticity of the ring. libretexts.org
The reactivity in SNAr reactions is highly dependent on the nucleophile's strength and the reaction conditions. Strong nucleophiles are generally required. chadsprep.com Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrate that sequential SNAr reactions can occur, with the chlorine atom often being the first to be displaced by amine nucleophiles. The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF often being used to facilitate the reaction. fishersci.co.uk
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
A more versatile and widely used method for functionalizing the C-Cl bond on this compound is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, are particularly powerful tools for forming new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. acs.orgrsc.org
These reactions offer a milder alternative to SNAr and are effective even with aryl chlorides, which are generally less reactive than aryl bromides or iodides. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond to form a Pd(II) intermediate.
Transmetalation (for Suzuki, etc.) or Ligand Exchange (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the chloride on the palladium complex.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
The efficiency of these reactions is highly dependent on the choice of the palladium precursor, the supporting ligand, the base, and the solvent. ccspublishing.org.cn For aryl chlorides, electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging oxidative addition step. The ortho-amino group in the substrate can potentially coordinate to the palladium center, which may influence the reaction's kinetics and outcome. Such C-N coupling reactions have been successfully applied to the synthesis of complex pharmaceutical compounds and heterocycles. acs.orgrsc.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N | Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos) |
| Suzuki Coupling | Boronic Acids (RB(OH)₂) | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos |
| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | C-C (sp) | PdCl₂(PPh₃)₂ / CuI |
| Heck Coupling | Alkenes | C-C (sp²) | Pd(OAc)₂ / P(o-tolyl)₃ |
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of reactions involving this compound and its analogues provides insight into their reactivity and allows for the optimization of synthetic procedures.
Kinetic Analysis of Substitution Reactions Involving this compound or Its Analogues
Kinetic studies of SNAr reactions on activated aryl halides have been extensively performed. For reactions involving amine nucleophiles, the reactions typically follow second-order kinetics, being first order in both the aryl halide and the amine. researchgate.netresearchgate.net
Kinetic investigations on the aminolysis of analogous compounds, such as 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines (e.g., piperidine), have revealed complex dependencies on substituents and amine basicity. researchgate.net For example, Hammett plots correlating reaction rates with substituent constants can be non-linear. Such non-linearity may not always indicate a change in the rate-determining step (RDS) but can arise from ground-state stabilization effects. researchgate.net
Furthermore, Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are powerful tools for elucidating reaction mechanisms. frontiersin.orgnih.gov A downward curve in a Brønsted plot can indicate a change in the RDS. For many SNAr reactions with highly basic amines, the rate-determining step can shift from the initial nucleophilic attack (formation of the Meisenheimer complex) to the subsequent steps involving the departure of the leaving group. researchgate.net The solvent also plays a crucial role; studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents showed that the reaction mechanism and the rate-limiting step are highly solvent-dependent. rsc.org
Investigation of Transition States and Intermediates (e.g., Meisenheimer Complexes, Iminium Ions)
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates and transition states.
Iminium Ions: While not a primary intermediate in the substitution at the chloro position, iminium ions are relevant intermediates in reactions involving carbonyl compounds and secondary amines like piperidine. acs.org An iminium ion could potentially be formed through an intramolecular reaction involving the ortho-amino group and the piperidine-carbonyl moiety under specific (e.g., acidic) conditions, leading to cyclization or other rearrangements. More commonly, iminium ions are key intermediates in organocatalytic reactions where a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound. acs.org In the context of this compound, understanding the potential for iminium ion formation is relevant for predicting side reactions or designing novel transformations originating from the amide portion of the molecule. nih.gov
Hammett and Brønsted Correlations for Substituent Effects
The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. For derivatives of this compound, the electronic properties of any additional substituents on the aromatic ring can be quantitatively correlated with reaction rates and equilibrium constants through Hammett and Brønsted relationships. These linear free-energy relationships are powerful tools for elucidating reaction mechanisms and predicting reactivity.
The Hammett equation, in its simplest form, is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for a reaction of a substituted compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. The substituent constant, σ (sigma) , is a measure of the electronic effect (both inductive and resonance) of a substituent and is independent of the reaction type. The reaction constant, ρ (rho) , is a measure of the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.orglibretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). wikipedia.orgmsudenver.edu
The Brønsted catalysis equation relates the rate constant of a reaction to the acidity (pKa) of a series of related catalysts. For reactions involving nucleophilic attack by a series of substituted anilines, a Brønsted-type plot can be constructed:
log(k) = β(pKa) + C
The Brønsted coefficient (β) provides insight into the degree of bond formation in the transition state. Values of β typically range from 0 to 1. A large β value suggests that the transition state closely resembles the products, with significant bond formation to the nucleophile.
While specific Hammett and Brønsted studies on this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from data on analogous substituted aniline systems. The existing chloro and piperidine-1-carbonyl groups are both electron-withdrawing, which will decrease the basicity and nucleophilicity of the aniline nitrogen atom compared to unsubstituted aniline.
Hammett Correlations in Aniline Reactions
The sensitivity of reactions involving the aniline amino group to substituent effects is well-documented. For instance, in nucleophilic aromatic substitution (SNAr) reactions where substituted anilines act as nucleophiles, the reaction constant ρ is typically negative, indicating that electron-donating groups on the aniline ring increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom.
Conversely, for reactions where the aniline is part of the substrate and is attacked by a nucleophile, or for equilibria such as the dissociation of anilinium ions, the ρ value is positive. This is because electron-withdrawing groups stabilize the resulting negative charge or the neutral aniline base, respectively.
The table below presents representative ρ values for various reactions of substituted anilines, illustrating the sensitivity of these reactions to electronic effects.
| Reaction | Solvent/Conditions | ρ (rho) value | Interpretation |
| Dissociation of anilinium ions (pKa correlation) | 50% aqueous ethanol (B145695) | 2.89 | Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the neutral aniline base. |
| Base-catalyzed hydrolysis of ethyl benzoates | 85% aqueous ethanol | 2.56 | Electron-withdrawing groups on the benzoate (B1203000) accelerate the reaction by stabilizing the negatively charged transition state. |
| Anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | MeOH–Me2SO | -2.61 to -5.46 | A nonlinear Hammett plot indicates a change in mechanism. The large negative ρ for electron-donating groups shows a high sensitivity to the nucleophilicity of the aniline. researchgate.net |
| Reaction of anilines with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | 70–30 (v/v) H₂O–Me₂SO | -2.68 | The negative ρ value is consistent with the development of positive charge on the aniline nitrogen in the transition state of the nucleophilic addition step. researchgate.net |
| Reaction of anilines with 3-methyl-1-(4-nitrobenzofurazanyl)-imidazolium | 20–80 (v/v) H₂O–Me₂SO | -5.27 | The significantly more negative ρ value compared to the reaction with NBD-Cl indicates an even greater development of positive charge in the transition state, making it more sensitive to substituents. researchgate.net |
For this compound, any further substitution on the ring would modulate its reactivity in a predictable manner based on these principles. A new electron-donating substituent would increase the nucleophilicity of the amino group, while another electron-withdrawing group would further decrease it.
Brønsted Correlations for Aniline Nucleophilicity
Brønsted plots are particularly useful for understanding the mechanism of nucleophilic attack. The magnitude of the Brønsted β coefficient reflects the extent of N-H bond breaking (or formation of a new bond to the nitrogen) in the rate-determining step.
In SNAr reactions involving substituted anilines, the Brønsted-type plots can reveal important mechanistic details. For instance, a linear Brønsted plot with a β value between 0 and 1 is indicative of a concerted or stepwise mechanism where the nucleophilic attack is rate-determining. Abnormally high β values (greater than 1) can suggest a change in mechanism, possibly to a single-electron transfer (SET) process. researchgate.netsctunisie.org
The table below provides examples of Brønsted β values for reactions with substituted anilines.
| Reaction | Nucleophile Series | Solvent | β (beta) value | Mechanistic Implication |
| Reaction with 2-chloro-5-nitro pyrimidine | Substituted anilines | Aqueous | 0.5 | A β value of 0.5 suggests a moderate degree of bond formation in the transition state, consistent with a typical SNAr mechanism. |
| Reaction with 4-nitrobenzofurazanium | 4-X-substituted anilines | MeCN | 1.40 | An abnormally high β value suggests the reaction proceeds through a single-electron transfer (SET) mechanism rather than a standard polar SNAr pathway. sctunisie.org |
| Reaction with 2,4-dinitrophenyl benzenesulfonate | Z-substituted-pyridines | Not specified | 0.62 | Indicates a significant degree of bond formation in the transition state for the S-O bond fission pathway. researchgate.net |
| Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 4-X-substituted anilines | H₂O–Me₂SO | ~1.0 | The high β value is considered abnormal and supports a mechanism involving single-electron transfer. researchgate.net |
These correlations underscore the predictable nature of substituent effects on the reactivity of aniline derivatives. For this compound, these principles allow for a rationalization of its chemical behavior and for the prediction of how its reactivity would be altered by further structural modification. The electron-withdrawing nature of its existing substituents places it on the lower end of the reactivity scale for nucleophilic reactions at the amino group, a factor that must be considered in the design of synthetic routes involving this compound.
Computational Chemistry and Theoretical Studies on 5 Chloro 2 Piperidine 1 Carbonyl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-2-(piperidine-1-carbonyl)aniline at the atomic and molecular levels. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and preferred three-dimensional arrangement.
Density Functional Theory (DFT) has become a primary tool for investigating the ground state geometries of molecules like this compound. DFT methods are known for providing a good balance between accuracy and computational cost. researchgate.net These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. The optimized molecular geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and steric properties. For similar aniline (B41778) derivatives, DFT calculations have been successfully used to predict their geometric parameters. researchgate.net
The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. A common and effective combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The basis sets define the set of mathematical functions used to describe the atomic orbitals. Larger basis sets, like 6-311++G(d,p), include diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. doi.orgijesit.com The selection of an appropriate basis set is critical for obtaining reliable results for properties such as molecular geometry and vibrational frequencies. researchgate.netdoi.org
The presence of flexible single bonds in this compound, particularly the bond connecting the piperidine (B6355638) ring to the carbonyl group and the bond between the carbonyl group and the aniline ring, allows for multiple conformations. Conformational analysis is therefore crucial to identify the most stable conformer(s). Potential Energy Surface (PES) scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process helps to locate energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. For a related molecule, a PES scan was computed to analyze its conformational stability. doi.org This type of analysis for this compound would reveal the rotational barriers and the relative energies of its different spatial arrangements, which can influence its biological activity and physical properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, as it provides insights into the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ijesit.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For similar compounds, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule. ijesit.com Analysis of the HOMO and LUMO energy levels for this compound would help in predicting its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate potentials. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen of the aniline group, indicating these as sites for electrophilic interaction. Positive potentials might be found around the hydrogen atoms of the aniline's amino group.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by translating the complex molecular wavefunction into a simple Lewis-like structure of localized bonds and lone pairs. materialsciencejournal.orgwikipedia.orguba.ar This analysis provides quantitative insight into the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which is crucial for understanding molecular stability. nih.gov
For this compound, NBO analysis would reveal key intramolecular interactions. A primary focus would be the hyperconjugative interactions involving the lone pair electrons of the aniline nitrogen (nN) and the oxygen of the carbonyl group (nO). These lone pairs can delocalize into the antibonding orbitals (π*) of the aromatic ring and the carbonyl C=O bond, respectively. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. materialsciencejournal.org
Significant interactions expected for this molecule include:
n(N) → π(Aromatic Ring):* Delocalization of the nitrogen lone pair into the π-system of the chloroaniline ring, contributing to the resonance stabilization of the molecule.
n(O) → σ(C-Npiperidine):* Interaction between the carbonyl oxygen lone pair and the antibonding orbital of the adjacent C-N bond of the piperidine ring.
π(Aromatic Ring) → π(C=O):* Conjugation between the aromatic ring and the carbonyl group, facilitating electron delocalization across this part of the molecule.
These interactions lead to a more stabilized molecular structure. The magnitude of the E(2) energies, calculated via second-order perturbation theory within the NBO framework, would indicate the relative importance of each delocalization pathway. nih.gov
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The values are representative of typical interactions found in similar molecules.
Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(N1) | π*(C5-C6) | 45.8 | Lone Pair → π* (Aromatic) |
| n(O1) | σ*(C7-N2) | 5.2 | Lone Pair → σ* (Amide) |
| π(C3-C4) | π*(C7=O1) | 18.5 | π → π* (Conjugation) |
| σ(C1-H) | σ*(C2-C3) | 2.1 | σ → σ* (Hyperconjugation) |
Chemical Reactivity Descriptors and Fukui Functions
Chemical reactivity descriptors derived from Density Functional Theory (DFT), often termed Conceptual DFT, provide a framework for predicting the reactivity and stability of molecules. d-nb.inforesearchgate.netbohrium.com Key global descriptors include chemical potential (μ), hardness (η), and softness (S). These values are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity. d-nb.info
To identify the specific atomic sites prone to electrophilic, nucleophilic, or radical attack, Fukui functions are employed. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom in the molecule:
fk+: For nucleophilic attack (attack by a nucleophile), indicating the site's propensity to accept an electron.
fk-: For electrophilic attack (attack by an electrophile), indicating the site's ability to donate an electron.
fk0: For radical attack.
For this compound, one would expect the aniline nitrogen and specific carbons on the aromatic ring to be susceptible to electrophilic attack, while the carbonyl carbon would likely be a primary site for nucleophilic attack. The presence of the electron-withdrawing chloro and carbonyl groups and the electron-donating amino group creates a complex reactivity profile that Fukui functions can effectively map out. mdpi.com
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The values are representative of typical interactions found in similar molecules.
Table 2: Illustrative Fukui Function Indices for Selected Atoms of this compound
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Most Likely Attack |
|---|---|---|---|
| C (carbonyl) | 0.215 | 0.045 | Nucleophilic |
| O (carbonyl) | 0.110 | 0.135 | Electrophilic |
| N (aniline) | 0.030 | 0.198 | Electrophilic |
| C (para to NH2) | 0.085 | 0.150 | Electrophilic |
| C (bonded to Cl) | 0.105 | 0.050 | Nucleophilic |
Theoretical Spectroscopic Predictions and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. DFT calculations are widely used to simulate IR, Raman, and NMR spectra with a high degree of accuracy. researchgate.netresearchgate.netnih.gov
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. core.ac.uk The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and provide confidence in the determined structure.
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The values are representative of typical interactions found in similar molecules.
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm-1)
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |
|---|---|---|
| N-H Stretch (asymmetric) | 3455 | ~3450 |
| N-H Stretch (symmetric) | 3360 | ~3355 |
| C-H Stretch (aromatic) | 3080 | ~3075 |
| C=O Stretch (amide) | 1645 | ~1640 |
| C=C Stretch (aromatic) | 1590 | ~1588 |
| C-N Stretch (aniline) | 1280 | ~1275 |
| C-Cl Stretch | 750 | ~745 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netyoutube.com It predicts the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. TD-DFT calculations can identify the specific molecular orbitals involved in each electronic transition, providing a detailed understanding of the molecule's photophysical properties. mdpi.com
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The values are representative of typical interactions found in similar molecules.
Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 355 | 0.15 | HOMO → LUMO |
| S0 → S2 | 290 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 245 | 0.42 | HOMO → LUMO+1 |
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and electron delocalization, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. mq.edu.auworldscientific.com These properties are characterized by the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govfrontiersin.org Computational chemistry allows for the calculation of these parameters to screen molecules for potential NLO applications. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing carbonyl and chloro substituents on the aromatic ring of this compound suggests it may possess NLO activity. Theoretical calculations of its hyperpolarizability would provide a quantitative measure of this potential. mq.edu.au
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The values are representative of typical interactions found in similar molecules.
Table 5: Illustrative Calculated NLO Properties for this compound
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 4.5 D |
| Mean Polarizability (α) | 185 |
| First Hyperpolarizability (βtot) | 950 x 10-33 esu |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations can explore the conformational landscape of flexible molecules like this compound, particularly the orientation of the piperidine ring and the amide linkage relative to the aniline plane. researchgate.net The piperidine ring itself can exist in different chair or boat conformations, and its flexibility can be crucial for biological interactions. researchgate.netacs.org
Derivatization Strategies and Scaffold Modification of 5 Chloro 2 Piperidine 1 Carbonyl Aniline
Amide Derivatization and Replacement of the Piperidine (B6355638) Moiety
The amide bond and the piperidine ring are key targets for introducing structural diversity. Modifications here can significantly impact the compound's conformation and steric profile.
A primary strategy for modifying the scaffold involves the replacement of the piperidine ring with other cyclic or acyclic amines. This can be achieved through the hydrolysis of the existing amide bond to the corresponding carboxylic acid, followed by re-amidation with a different amine. This approach allows for the introduction of a wide array of functionalities. Analogues can be synthesized using piperidine rings bearing various substituents to probe steric and electronic effects. ajchem-a.com
Furthermore, the piperidine moiety can be replaced entirely with other heterocyclic systems, such as morpholine, piperazine, or pyrrolidine, to alter properties like polarity and hydrogen bonding capacity. The synthesis of 2H-azirine-2-carboxamides, for instance, has been achieved through the reaction of 2H-azirine-2-carbonyl chlorides with various N-nucleophiles, including morpholine. nih.govmdpi.com This highlights a general method where a reactive carbonyl intermediate is coupled with a desired heterocyclic amine.
| Reactant Amine | Resulting Amide Moiety | Potential Change in Property |
|---|---|---|
| Morpholine | Morpholine-4-carbonyl | Increased polarity, potential H-bond acceptor |
| N-Methylpiperazine | 4-Methylpiperazine-1-carbonyl | Introduction of a basic center |
| Pyrrolidine | Pyrrolidine-1-carbonyl | Altered ring size and conformation |
| 4-Hydroxypiperidine | 4-Hydroxypiperidine-1-carbonyl | Introduction of a hydroxyl group for further functionalization |
Multi-component reactions (MCRs) are highly efficient chemical transformations that combine three or more starting materials in a single synthetic operation to form a complex product. nih.gov The aniline (B41778) functional group in 5-Chloro-2-(piperidine-1-carbonyl)aniline makes it an ideal candidate for participation in several well-known MCRs, such as the Ugi and Mannich reactions. nih.govnih.gov
In a hypothetical Ugi four-component reaction (U-4CR), the title compound would serve as the amine component, reacting with an aldehyde (or ketone), an isocyanide, and a carboxylic acid. This one-pot synthesis would append a complex α-acylamino carboxamide side chain to the aniline nitrogen, rapidly generating a diverse library of complex molecules from simple precursors. nih.gov Similarly, photoinduced carbonylative multi-component reactions can utilize anilines, arylaldehydes, and carbon monoxide to efficiently synthesize valuable α-aminoketones. researchgate.netrsc.org These strategies are atom-economical and allow for the construction of large, intricate molecular scaffolds in a convergent manner. nih.govresearchgate.net
| Component | Example Reactant | Role in Reaction |
|---|---|---|
| Amine | This compound | Provides the nitrogen for the new scaffold |
| Carbonyl | Benzaldehyde | Forms the central carbon of the new amino acid derivative |
| Isocyanide | tert-Butyl isocyanide | Incorporated into the final amide structure |
| Carboxylic Acid | Acetic Acid | Provides the acyl group for the final product |
Functionalization of the Aniline Nitrogen
The primary amino group of the aniline moiety is a nucleophilic center that can readily participate in a variety of chemical transformations, providing a direct handle for derivatization.
The aniline nitrogen can be functionalized through N-alkylation or N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. More sustainable and modern methods involve the use of alcohols as alkylating agents, catalyzed by transition metals like ruthenium, nickel, cobalt, or iridium. researchgate.netrsc.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is environmentally benign as water is the only byproduct. rsc.org
N-acylation involves the reaction of the aniline with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction forms a new amide bond, effectively capping the aniline nitrogen and altering its electronic properties. This is a common strategy for producing various benzamide (B126) derivatives. researchgate.netresearchgate.net
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Alkylation | Benzyl alcohol (with catalyst) | N-benzylamine |
| N-Alkylation | Methyl iodide | N-methylamine |
| N-Acylation | Acetyl chloride | N-acetamide |
| N-Acylation | Benzoyl chloride | N-benzamide |
The primary aniline group readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. internationaljournalcorner.com This reaction typically occurs under mild heating with acid or base catalysis and involves the elimination of a water molecule. researchgate.net The formation of a Schiff base introduces a carbon-nitrogen double bond (azomethine group), which can serve as a versatile intermediate for further synthetic transformations or be a key structural feature in the final molecule. ijapbc.com A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse range of Schiff base derivatives from this compound. internationaljournalcorner.com
General Reaction Scheme for Schiff Base Formation:
Ar-NH₂ (this compound) + R-CHO (Aldehyde) → Ar-N=CH-R (Schiff Base) + H₂O
Modifications of the Aromatic Ring
The benzene (B151609) ring of this compound is another site for modification, primarily through electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents already present: the amino group, the piperidine-1-carbonyl group, and the chlorine atom.
The amino group is a strongly activating, ortho, para-directing group. The amide (piperidine-1-carbonyl) group is a moderately deactivating, meta-directing group. The chlorine atom is a deactivating but ortho, para-directing group. The interplay of these effects, along with steric hindrance from the bulky amide group, will determine the position of new substituents.
Potential electrophilic substitution reactions include:
Halogenation: Introduction of another halogen (e.g., bromine or another chlorine) onto the ring.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. This was demonstrated on the analogous 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold using 30% nitric acid. mdpi.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these reactions may be complicated by the presence of the amino group.
The most probable positions for substitution would be the positions activated by the powerful amino group that are not sterically blocked. Specifically, the position ortho to the amino group and meta to the chlorine atom is a likely candidate for substitution.
Introduction of Additional Substituents via Electrophilic or Nucleophilic Pathways
The aniline ring of this compound is amenable to the introduction of additional functional groups through both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.
Electrophilic Aromatic Substitution: The primary amino group (-NH₂) is a potent activating group and is ortho, para-directing. Conversely, the piperidine-1-carbonyl group is a deactivating group and is meta-directing, while the chlorine atom is deactivating but also ortho, para-directing. The powerful activating effect of the amino group typically dominates the directing effects of the other substituents. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. Given the existing substitution pattern, the C4 and C6 positions are the most probable sites for electrophilic attack.
Common electrophilic substitution reactions that could be applied include:
Halogenation: Introduction of bromine or another chlorine atom.
Nitration: Addition of a nitro group (-NO₂), which can subsequently be reduced to an amino group, providing another point for derivatization.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups, although these reactions can be challenging on anilines due to side reactions with the amino group.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the ring is less common for this scaffold as it typically requires strong electron-withdrawing groups (like a nitro group) to activate the ring, which are not present in the parent molecule. researchgate.net The chlorine atom could potentially be displaced by a strong nucleophile under harsh conditions or through metal catalysis, but cross-coupling reactions are a more common and efficient strategy for this purpose.
Exploiting the Chlorine Atom for Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The chlorine atom at the C5 position is a key handle for derivatization using modern palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of medicinal and process chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester. researchgate.netnih.govrsc.org Applying the Suzuki coupling to this compound allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups in place of the chlorine atom. This strategy is invaluable for exploring how steric and electronic properties at this position affect biological activity.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. researchgate.netresearchgate.net This allows for the synthesis of derivatives where the chlorine is replaced by various substituted amino groups. This modification can significantly impact properties such as solubility, basicity, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions.
The table below illustrates potential derivatives that can be synthesized using these cross-coupling reactions.
| Reaction Type | Coupling Partner Example | Potential Product Structure | Introduced Moiety |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl | |
| Suzuki-Miyaura | Pyridine-3-boronic acid | 3-Pyridyl | |
| Buchwald-Hartwig | Morpholine | Morpholinyl | |
| Buchwald-Hartwig | Aniline | Phenylamino |
Designing Libraries of this compound Derivatives
To efficiently explore the chemical space around the this compound scaffold, large collections of related compounds, known as chemical libraries, are often synthesized. nih.gov These libraries are then screened against biological targets to identify "hit" compounds with desired activity.
Combinatorial Chemistry Approaches
Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large array of structurally diverse compounds in a parallel fashion. nih.govrug.nl For the this compound scaffold, a library could be constructed by varying substituents at several key positions.
A typical combinatorial synthesis strategy might involve:
Scaffold Synthesis: Preparation of a core intermediate, for example, 5-chloro-2-aminobenzoic acid.
Diversification Step 1: Amide bond formation with a library of different cyclic and acyclic amines to create diversity at the piperidine position.
Diversification Step 2: A parallel set of Suzuki or Buchwald-Hartwig cross-coupling reactions on the products from step 1, using a library of boronic acids or amines to introduce diversity at the C5 position.
This approach allows for the rapid generation of hundreds or thousands of unique compounds from a common scaffold, significantly accelerating the early stages of drug discovery.
Rational Design Strategies for Targeted Derivatives
In contrast to the brute-force approach of combinatorial chemistry, rational design uses knowledge of a specific biological target to guide the synthesis of a smaller, more focused set of derivatives. nih.gov This strategy aims to optimize the interaction between the molecule and its target protein, thereby enhancing potency and selectivity. nih.gov
The rational design process typically involves:
Target Identification: Understanding the structure and function of the biological target (e.g., an enzyme or receptor).
Structure-Activity Relationship (SAR) Studies: Synthesizing initial derivatives and testing their activity to understand which parts of the molecule are essential for its function.
Computational Modeling: Using computer-aided drug design (CADD) to model the interaction between the derivative and the target's binding site. This can predict which modifications are likely to improve binding affinity.
For this compound, a rational design approach might focus on modifying the piperidine ring to better fit into a hydrophobic pocket of a target enzyme, while simultaneously replacing the chlorine atom with a group capable of forming a specific hydrogen bond with a key amino acid residue in the active site. This targeted approach is more resource-efficient and often leads to compounds with higher potency and fewer off-target effects.
Applications in Chemical Biology and Advanced Materials Excluding Clinical/pharmacological Profiles
Utilization as a Molecular Building Block in Complex Chemical Synthesis
The intrinsic chemical reactivity and structural features of 5-Chloro-2-(piperidine-1-carbonyl)aniline make it a significant starting material or intermediate in organic synthesis. researchgate.net Aniline (B41778) derivatives are a well-established class of building blocks used in the production of a wide array of more complex molecules, including dyes and agrochemicals. ontosight.ai The presence of the primary amine, the chloro-substituent, and the amide linkage provides multiple sites for chemical modification, allowing for the systematic construction of diverse molecular architectures.
The 5-chloro-benzamide core of the molecule is a recognized scaffold for generating novel chemical entities. scilit.comresearchgate.net Researchers have utilized similar structural frameworks to synthesize new series of compounds by modifying the functional groups attached to the aromatic ring. For instance, the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives demonstrates how the core structure can be elaborated upon to create a library of related molecules. scilit.comresearchgate.net
Furthermore, the piperidine-1-carbonyl group is a common feature in the synthesis of complex heterocyclic systems. Studies show that moieties like this can be incorporated into larger scaffolds, such as 1,8-naphthyridine-3-carboxylic acid analogues, highlighting the role of this structural unit in building diverse heterocyclic compounds. nih.gov The combination of the aniline and piperidine (B6355638) carboxamide elements provides a robust platform for creating larger, more complex macromolecules with tailored properties.
In the field of chemical biology, this compound and its analogues serve as precursors for synthesizing ligands intended for non-clinical biochemical assays. These assays are crucial for understanding fundamental biological processes. For example, heteroaromatic and aniline derivatives of piperidines have been synthesized to act as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), enabling in vitro studies of its function and binding kinetics. nih.gov
Similarly, piperidine-based compounds are frequently screened and optimized to identify high-affinity ligands for targets like sigma receptors (S1R). nih.gov A synthesized compound, once developed from a precursor, can be evaluated in functional assays to determine its interaction profile, such as whether it acts as an agonist or antagonist, providing valuable data for basic research. nih.gov
Probe Development for Receptor Binding Studies (Non-Clinical)
The development of chemical probes is essential for elucidating the function of biological macromolecules. The scaffold of this compound is suitable for modification to create such probes for non-clinical receptor binding studies.
To study the mechanism of action and localization of biological targets, chemists often design and synthesize labeled analogues of a parent compound. While specific labeled versions of this compound are not detailed in the reviewed literature, the synthetic routes available for creating its analogues are amenable to the incorporation of isotopic labels (e.g., ¹⁴C, ³H) or fluorescent tags. nih.gov Such labeled molecules are indispensable tools for quantitative binding assays and imaging studies that track the molecule's distribution and interaction within a biological system, providing mechanistic insights without a clinical context.
Computational docking is a powerful, non-clinical tool used to predict and analyze the binding of a ligand to a biological macromolecule. Analogues and derivatives originating from the this compound scaffold are frequently subjected to such in silico studies to understand their interaction profiles. nih.govnih.gov
Using software like Maestro, Glide, or AutoDock, researchers can model the binding pose of a ligand within the active site of a protein. nih.govresearchgate.net These studies reveal crucial molecular interactions, such as hydrogen bonds, salt bridges, and π-cation interactions, that stabilize the ligand-receptor complex. For example, in a study of piperidine-based ligands binding to the sigma-1 receptor (S1R), computational docking identified key interactions between the ligand's piperidine nitrogen and specific amino acid residues like Glu172 and Asp126. nih.gov Molecular dynamics simulations can further refine these models to assess the stability of the interactions over time. nih.govnih.gov
| Ligand Feature | Interacting Residue (Example) | Type of Interaction | Significance in Binding | Reference |
|---|---|---|---|---|
| Piperidine Nitrogen (Ionized) | Glu172, Asp126 | Salt Bridge / Ionic Bond | Anchors the ligand in the binding pocket. | nih.gov |
| Piperidine Nitrogen (Ionized) | Phe107 | π-Cation | Contributes to stabilizing the ligand's position. | nih.gov |
| Amide/Carbonyl Group | Amino Acid Side Chains | Hydrogen Bond | Provides specificity and enhances binding affinity. | nih.gov |
| Aromatic Ring | Hydrophobic Pockets | Hydrophobic Interaction | Orients the ligand within a non-polar region of the binding site. | nih.gov |
Exploration in Material Science Applications
While this compound is a versatile building block in organic and medicinal chemistry, its specific applications in the field of material science are not extensively documented in current literature. However, the broader class of aniline derivatives has historical and ongoing relevance in the synthesis of dyes and polymers. ontosight.ai The structural characteristics of this compound, including its aromatic nature and potential for polymerization or incorporation into larger supramolecular structures, suggest it could be explored as a monomer or additive in the development of novel materials with specific optical or electronic properties. Further research is required to establish its utility in this domain.
Organic Electronics and Optoelectronic Materials (e.g., NLO properties)
There is no available information in the public domain regarding the investigation or application of this compound in organic electronics or optoelectronic materials. Consequently, no data on its nonlinear optical (NLO) properties or other related electronic characteristics could be found.
Polymer Chemistry and Controlled Release Systems (Non-Clinical)
Similarly, no research could be located that describes the use of this compound in polymer chemistry, either as a monomer, a modifying agent, or in the development of non-clinical controlled release systems.
Q & A
Q. What synthetic methodologies are most effective for producing high-purity 5-Chloro-2-(piperidine-1-carbonyl)aniline?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed reactions. For example, reacting 5-chloro-2-nitroaniline with piperidine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, which is then reduced to the aniline derivative. Hydrochloric acid treatment can produce the dihydrochloride salt for improved stability . Copper catalysts (e.g., CuI) enhance reaction efficiency in coupling steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Verify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹.
- NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and NH₂ signals (δ ~5.0 ppm, exchangeable).
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, confirming the piperidine-carbonyl linkage .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Compare IC₅₀ values with structurally similar analogs (e.g., 5-Bromo-2-(pyrrolidin-1-yl)aniline) to identify SAR trends .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and byproduct formation in the synthesis of this compound?
- Methodological Answer :
- Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may hydrolyze the carbonyl group if traces of water are present.
- Temperature : Elevated temperatures (>80°C) accelerate piperidine coupling but risk decomposition of the aniline group.
- Catalyst : Copper(I) salts (CuI) reduce reaction time but may require ligands (e.g., 1,10-phenanthroline) to stabilize intermediates. Byproducts like dechlorinated derivatives or dimerization products can be minimized via controlled stoichiometry and inert atmospheres .
Q. What computational approaches can predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the carbonyl group .
Q. How can contradictory data on the compound’s biological efficacy (e.g., IC₅₀ variability across studies) be resolved?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (DMSO <0.1%).
- Validate purity : HPLC-MS to rule out degradation products.
- SAR cross-comparison : Compare with analogs like 5-Chloro-2-(2-methylpiperidin-1-yl)aniline (Catalog No. 051125) to isolate structural determinants of activity .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
